4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
CAS No.: 297150-15-3
Cat. No.: VC21395694
Molecular Formula: C22H16O3S
Molecular Weight: 360.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 297150-15-3 |
|---|---|
| Molecular Formula | C22H16O3S |
| Molecular Weight | 360.4g/mol |
| IUPAC Name | [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+ |
| Standard InChI Key | ITIURZJEOLWFKV-RIJNBSGKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 |
| SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
Introduction
Chemical Identity and Structure
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is a complex organic molecule featuring both thiophene and phenyl moieties connected through conjugated systems. Its structure consists of a central phenyl ring that serves as a linking group between a thiophene-containing cinnamoyl group and a phenyl-containing cinnamate ester.
Chemical Identifiers
The compound can be identified through various chemical registries and nomenclature systems as detailed in Table 1.
Table 1: Chemical Identifiers of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
| Parameter | Value |
|---|---|
| CAS Registry Number | 297150-15-3 |
| Molecular Formula | C₂₂H₁₆O₃S |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+ |
| Standard InChIKey | ITIURZJEOLWFKV-RIJNBSGKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 |
| MDL Number | MFCD00834865 |
The compound is characterized by two (E)-configured double bonds (hence the "2E" designations), which is important for its structural conformation and potential functional properties.
Physical and Chemical Properties
The physical and chemical properties of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate provide insights into its behavior in various environments and potential applications.
Chemical Properties
The chemical reactivity of this compound is largely determined by its functional groups:
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Carbonyl Groups: Two carbonyl functionalities (one ketone, one ester) that can participate in nucleophilic addition reactions
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Conjugated Double Bonds: The (E)-configured alkenes that can undergo addition reactions and participate in cycloadditions
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Thiophene Ring: A five-membered aromatic heterocycle containing sulfur that contributes to the compound's electronic properties
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Phenyl Rings: Aromatic systems that contribute to π-stacking interactions and can undergo electrophilic aromatic substitution
These structural features suggest potential for photoreactivity, especially given the extended conjugation throughout the molecule.
Spectroscopic Characterization
Spectroscopic data provide essential information for confirming the structure and purity of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate.
Mass Spectrometry
The expected molecular ion peak would appear at m/z 360, corresponding to the molecular weight of C₂₂H₁₆O₃S.
| Package Size | Purity | Price Range (USD) |
|---|---|---|
| 1 mg | ≥95% | $186.00-$266.00 |
| 5 mg | ≥95% | $196.00-$280.00 |
| 10 mg | ≥95% | $215.00-$307.00 |
| 500 mg | ≥95% | $705.00-$1,007.00 |
| 1 g | ≥95% | $1,265.00-$1,807.00 |
This pricing information indicates that the compound is primarily available for research purposes, with costs reflecting its specialized synthesis and limited production scale .
Structural Comparison with Related Compounds
To better understand the potential properties of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, it is useful to compare it with structurally similar compounds.
Comparison with Other Cinnamate Derivatives
Table 3: Structural Comparison with Related Compounds
This comparison highlights the unique structural features of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, particularly its combination of thiophene and phenyl moieties connected through conjugated systems.
Future Research Directions
Several promising research directions for 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate include:
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Detailed Structure-Property Relationships: Systematic studies of how structural modifications affect physical and electronic properties
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Photophysical Characterization: Investigation of absorption, emission spectra, and quantum yields
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Biological Activity Screening: Assessment of potential antimicrobial, antioxidant, or enzyme inhibitory activities
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Material Science Applications: Exploration of potential use in organic electronics, photovoltaics, or sensors
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Computational Studies: Theoretical investigations of electronic structure and reactivity
Such research would enhance our understanding of this interesting compound and potentially reveal novel applications.
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